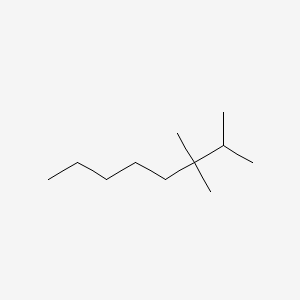

2,3,3-Trimethyloctane

Description

Molecular Formula: C₁₁H₂₄

Average Molecular Weight: 156.313 g/mol

CAS Registry Number: 62016-30-2

Structural Features: A branched alkane with three methyl groups located at positions 2, 3, and 3 on an octane backbone. This branching reduces symmetry and increases steric hindrance compared to linear alkanes .

Propriétés

Numéro CAS |

62016-30-2 |

|---|---|

Formule moléculaire |

C11H24 |

Poids moléculaire |

156.31 g/mol |

Nom IUPAC |

2,3,3-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-7-8-9-11(4,5)10(2)3/h10H,6-9H2,1-5H3 |

Clé InChI |

KFYWDCDWVPXXCA-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(C)(C)C(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyloctane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of alkenes in the presence of a metal catalyst such as palladium or platinum. This process involves the addition of hydrogen atoms to the double bonds of alkenes, resulting in the formation of the desired alkane .

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using heat and catalysts. The resulting mixture is then separated and purified to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,3-Trimethyloctane primarily undergoes reactions typical of alkanes, such as combustion, halogenation, and cracking .

Combustion: When burned in the presence of oxygen, this compound produces carbon dioxide, water, and heat.

Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

Cracking: Thermal or catalytic cracking can break down this compound into smaller hydrocarbons.

Common Reagents and Conditions:

Combustion: Requires oxygen and an ignition source.

Halogenation: Requires halogens (chlorine or bromine) and UV light.

Cracking: Requires high temperatures and catalysts such as zeolites.

Major Products Formed:

Combustion: Carbon dioxide and water.

Halogenation: Haloalkanes (e.g., 2-chloro-3,3-trimethyloctane).

Cracking: Smaller alkanes and alkenes.

Applications De Recherche Scientifique

2,3,3-Trimethyloctane has several applications in scientific research and industry:

Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.

Biology: Investigated for its role as a metabolite in certain organisms.

Medicine: Studied for its potential effects on biological systems, although specific medical applications are limited.

Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.

Mécanisme D'action

As an alkane, 2,3,3-Trimethyloctane primarily interacts with other molecules through van der Waals forces. Its mechanism of action in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Trimethyloctane Isomers

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| 2,3,3-Trimethyloctane | C₁₁H₂₄ | 156.313 | 62016-30-2 | Methyl groups at C2, C3, C3 |

| 2,2,6-Trimethyloctane | C₁₁H₂₄ | 156.313 | 62016-28-8 | Methyl groups at C2, C2, C6 |

| 3,4,5-Trimethyloctane | C₁₁H₂₄ | 156.308 | 62016-44-8 | Methyl groups at C3, C4, C5 |

| 2,3,4-Trimethyloctane | C₁₁H₂₄ | 156.313 | 62016-31-3 | Methyl groups at C2, C3, C4 |

| 2,3,6-Trimethyloctane | C₁₁H₂₄ | 156.313 | Not provided | Methyl groups at C2, C3, C6 |

Key Observations :

- Boiling Points : Branching reduces boiling points compared to linear alkanes. For example, 2,2,5-trimethyloctane (a structural analog) has a boiling point of 169.3°C, lower than n-octane (125.6°C) due to decreased surface area .

- Chromatographic Retention : this compound elutes earlier (Rt = 6.886 min) than 2,2,3,5-tetramethylheptane (Rt = 6.559 min) in DCM extracts, reflecting differences in polarity and branching .

Critical Findings :

- Asthma Biomarkers : 2,3,6-Trimethyloctane is associated with lipid peroxidation in airway inflammation, distinguishing asthmatic patients from controls .

- Anti-Inflammatory Specificity : this compound's activity is unique among isomers, likely due to optimal steric configuration for membrane interaction .

Physicochemical Data

Table 3: Thermodynamic and Spectral Properties

| Property | This compound | 3,4,5-Trimethyloctane | 2,2,6-Trimethyloctane |

|---|---|---|---|

| Boiling Point (°C) | ~168–170 (estimated) | ~172–174 | 169.3 |

| Density (g/cm³) | 0.75–0.78 | 0.76–0.79 | 0.74–0.76 |

| GC-MS Fragmentation | Base peak at m/z 57 | Base peak at m/z 43 | Base peak at m/z 57 |

Sources :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.